molecular formula C18H13ClN2O2 B8713543 N-(5-chloro-2-phenoxyphenyl)pyridine-4-carboxamide

N-(5-chloro-2-phenoxyphenyl)pyridine-4-carboxamide

Cat. No.: B8713543
M. Wt: 324.8 g/mol
InChI Key: SYKGBLZTHHSTFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-phenoxyphenyl)pyridine-4-carboxamide is a useful research compound. Its molecular formula is C18H13ClN2O2 and its molecular weight is 324.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H13ClN2O2

Molecular Weight

324.8 g/mol

IUPAC Name

N-(5-chloro-2-phenoxyphenyl)pyridine-4-carboxamide

InChI

InChI=1S/C18H13ClN2O2/c19-14-6-7-17(23-15-4-2-1-3-5-15)16(12-14)21-18(22)13-8-10-20-11-9-13/h1-12H,(H,21,22)

InChI Key

SYKGBLZTHHSTFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)C3=CC=NC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 100 ml. portion of thionyl chloride is added dropwise to 28.0 g. of isonicotinic acid over 30 minutes. After an additional 30 minutes the mixture becomes honogeneous. The volatiles are removed in vacuo, 250 ml. of benzene is added and then removed to leave a residue. This residue is suspended in 300 ml of dry tetrahydrofuran and a solution of 25.0 g. of 5-chloro-2-phenoxyaniline in 63 ml. of triethylamine is added dropwise over 30 minutes and the mixture is stirred overnight. The mixture is poured into 500 ml. of 1 N-sodium hydroxide. The organic layer is separated. The basic layer is extracted with two 100 ml. portions of ether. The ether extracts and organic layer are combined, washed with 250 ml. of water and then with four 200 ml. portions of 10% hydrochloric acid. The combined acid washings are neutralized with concentrated ammonium hydroxide and extracted with three 250 ml. portions of ether. These ether extracts are dried and evaporated giving 5'-chloro2'-phenoxy-isonicotinanilide as a brown solid.
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Synthesis routes and methods II

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.